Hexachloroplatinic(IV) acid hydrate

Description

Strategic Significance as a Platinum(IV) Precursor in Advanced Synthesis and Catalysis

The primary strategic importance of hexachloroplatinic(IV) acid hydrate (B1144303) lies in its role as a precursor for the synthesis of a vast array of other platinum compounds and materials. britannica.comottokemi.com Its utility spans from the preparation of platinum-based catalysts to the fabrication of sophisticated nanomaterials.

In the realm of catalysis , hexachloroplatinic(IV) acid is a cornerstone. It serves as a precatalyst for a multitude of reactions, most notably in hydrosilylation, the addition of silicon hydrides to unsaturated bonds, which is a key process in the production of silicones and other organosilicon compounds. sigmaaldrich.comresearchgate.netresearchgate.net The compound is also instrumental in preparing supported platinum catalysts, such as those on carbon (Pt/C) for fuel cells and on titanium dioxide (Pt/TiO₂) for photocatalytic applications. sigmaaldrich.com For instance, colloidal platinum nanoparticles, synthesized from hexachloroplatinic acid, have demonstrated superior catalytic activity in the oxidation of volatile organic compounds like toluene (B28343) when compared to catalysts prepared by conventional methods. nih.gov

Furthermore, hexachloroplatinic(IV) acid is a critical starting material for the synthesis of platinum nanoparticles (PtNPs). dergipark.org.tr The chemical reduction of this acid allows for the production of PtNPs with controlled sizes and shapes, which are crucial for their catalytic and electronic properties. dergipark.org.trnih.gov Research has explored various reducing agents, such as hydrazine (B178648), and the influence of reaction parameters like temperature and pH on the resulting nanoparticle morphology. dergipark.org.tr

Evolution of Research Paradigms and Methodologies in Platinum Chemistry

The study and application of platinum compounds have undergone a significant evolution, with hexachloroplatinic(IV) acid often at the center of these developments. Historically, its use was prominent in the quantitative analysis of potassium, where it selectively precipitates potassium ions from solution. sigmaaldrich.comwikipedia.org

The discovery of the catalytic properties of platinum in the early 19th century by scientists like Humphry and Edmund Davy, and later, the more detailed investigations by Johann Wolfgang Döbereiner, marked a paradigm shift. ingentaconnect.com This laid the groundwork for the extensive use of platinum compounds, including hexachloroplatinic acid, as catalysts. The development of Speier's catalyst, a solution of hexachloroplatinic acid in isopropanol, revolutionized the hydrosilylation industry. wikipedia.org

More recent research has focused on understanding the nature of the active catalytic species derived from hexachloroplatinic acid. Studies suggest that in many catalytic systems, the initial Pt(IV) compound is reduced in situ to form catalytically active platinum(0) colloids or single-site catalysts. researchgate.netnih.govacs.org The ongoing exploration of "green" synthesis methods for platinum nanoparticles using biological entities like bacteria or plant extracts to reduce hexachloroplatinic acid represents a modern and environmentally conscious research direction. nih.govfrontiersin.orgresearchgate.netresearchgate.net

The field of platinum-based anticancer drugs, sparked by the discovery of cisplatin's properties in the 1960s, also highlights the evolution of platinum chemistry. nih.govacs.org While cisplatin (B142131) is a platinum(II) complex, the synthesis of related and more advanced platinum(IV) anticancer agents often utilizes platinum precursors that can be traced back to hexachloroplatinic acid. researchgate.netnih.gov

Interdisciplinary Relevance in Modern Inorganic, Organometallic, and Materials Science

The influence of hexachloroplatinic(IV) acid hydrate permeates across various scientific disciplines, demonstrating its remarkable interdisciplinary relevance.

In inorganic chemistry , it is a fundamental starting material for the synthesis of a wide range of platinum coordination complexes with diverse ligands and geometries. researchgate.net Its reactions with various salts and organic molecules lead to the formation of new compounds with unique structural and reactive properties. researchgate.net The hydrolysis of hexachloroplatinic acid in aqueous solutions, leading to various chloro-aqua-hydroxo platinum species, is a subject of ongoing study. researchgate.net

In organometallic chemistry , its role as a catalyst precursor for reactions like hydrosilylation is paramount. researchgate.net This reaction is a cornerstone of organosilicon chemistry and has widespread industrial applications. researchgate.net The ability of platinum to form stable bonds with carbon makes it a versatile tool for creating new organometallic frameworks. britannica.com

In materials science , hexachloroplatinic(IV) acid is indispensable for the creation of advanced platinum-based materials. This includes the fabrication of platinum nanoparticles for use in catalysis, electronics, and sensors. nih.gov It is also used in electroplating to deposit thin layers of platinum onto various substrates and in the manufacturing of components like automotive oxygen sensors. guidechem.com The development of single-site platinum catalysts on supports like graphene is an active area of research aimed at maximizing the efficiency of this precious metal. nih.govacs.org

Structure

2D Structure

Properties

IUPAC Name |

tetrachloroplatinum;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOYUPLNYLSSR-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

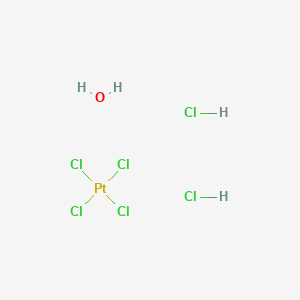

O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4OPt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Engineering for Controlled Outcomes

Regioselective and Stereoselective Synthesis of Hexachloroplatinic(IV) Acid Hydrate (B1144303) Variants

The synthesis of specific variants of hexachloroplatinic(IV) acid hydrate, particularly focusing on hydration states and the introduction of different ligands, is crucial for tailoring its properties for specific applications.

Solvent-Mediated Preparative Routes for Specific Hydration States and Purity Control

The hydration state of hexachloroplatinic(IV) acid, represented by the formula H₂[PtCl₆]·nH₂O, can be influenced by the preparative route, particularly the solvents used and the crystallization conditions. While the hexahydrate (n=6) is the most common commercially available form, variations in the water content can affect its solubility and reactivity. sigmaaldrich.comsigmaaldrich.com

The most prevalent method for producing hexachloroplatinic acid involves the dissolution of platinum metal in aqua regia, a mixture of nitric acid and hydrochloric acid. wikipedia.org Subsequent evaporation of the solution yields the crystalline hydrate. wikipedia.org The careful control of evaporation temperature and the complete removal of nitric acid are critical to prevent the formation of nitrosonium hexachloroplatinate, an impurity that can affect the quality of the final product. wikipedia.org Newer methods aim to avoid nitrogen-based contaminants altogether by using alternative routes, such as the direct reaction of platinum with chlorine gas in an aqueous suspension. wikipedia.org

The purity of hexachloroplatinic acid is a significant factor. Commercially available grades can range from ~40% platinum content to high-purity versions with trace metal basis of 99.9% or even 99.995%. sigmaaldrich.comsigmaaldrich.com The level of purity is often dictated by the intended application, with higher purity being essential for applications sensitive to metallic impurities.

Table 1: Commercially Available Grades of this compound

| Product Description | Platinum Content | Trace Metals Basis |

| Hexachloroplatinic(IV) acid hexahydrate for synthesis | ~40% | Not specified |

| Chloroplatinic acid hydrate, Technipur® | Not specified | ≥99.9% |

| Chloroplatinic acid hydrate | Not specified | 99.995% |

This table is based on data from commercially available sources and is for illustrative purposes. sigmaaldrich.com

Ligand Exchange Strategies for Derivative Formation

The hexachloroplatinate(IV) anion, [PtCl₆]²⁻, is susceptible to ligand exchange reactions, where one or more chloride ligands are replaced by other ligands. crunchchemistry.co.ukchemguide.co.uk This allows for the synthesis of a diverse range of platinum(IV) derivatives with modified electronic and steric properties. The extent of substitution and the nature of the resulting complex depend on several factors, including the concentration of the incoming ligand, the solvent, and the reaction conditions. crunchchemistry.co.ukchemguide.co.uk

For instance, the reaction of hexachloroplatinic acid with an excess of a specific ligand can lead to the complete or partial replacement of the chloride ions. libretexts.org The introduction of different ligands can alter the coordination number and geometry of the platinum center. savemyexams.com For example, replacing six water ligands in a hydrated metal complex with four chloride ions can change the geometry from octahedral to tetrahedral. crunchchemistry.co.uk

A notable example of derivative formation is the synthesis of Karstedt's catalyst, which involves the reaction of hexachloroplatinic acid with vinyl-containing siloxanes. nih.gov This process leads to the formation of platinum(0) complexes stabilized by the siloxane ligands. nih.gov Similarly, the reaction with long-chained alcohols can produce catalysts with enhanced solubility in non-polar organic solvents. nih.gov

The design of "donor-acceptor" platinum catalysts represents a sophisticated approach to ligand exchange. nih.gov By incorporating both electron-rich and electron-deficient phosphine (B1218219) ligands onto the platinum center, catalysts with enhanced activity for specific organic transformations, such as hydroalkoxylation and hydroamination, can be created. nih.gov The careful selection of monodentate ligands with varying electronic properties allows for the fine-tuning of the catalyst's reactivity. nih.gov

Precursor Design Principles for Tailored Platinum-Based Catalysts and Nanomaterials

The properties of the this compound precursor directly influence the characteristics and performance of the resulting platinum-based catalysts and nanomaterials.

Influence of Precursor Purity and Impurities on Catalyst Performance

The purity of the this compound precursor is a critical determinant of the final catalyst's activity and selectivity. Impurities, even in trace amounts, can act as poisons, deactivating the catalyst or leading to undesirable side reactions. For example, in the preparation of platinum catalysts for polymer electrolyte membrane fuel cells (PEMFCs), high-purity precursors are essential to achieve optimal performance and durability. sigmaaldrich.com

The presence of certain ions or residual reagents from the synthesis of the precursor can interfere with the formation of the desired catalytic species. For instance, while some historical methods of producing hexachloroplatinic acid using aqua regia were thought to result in contamination with nitrosonium hexachloroplatinate, modern techniques have largely mitigated this issue. wikipedia.org However, the potential for such impurities underscores the importance of using well-characterized and high-purity precursors.

The choice of platinum precursor itself can significantly impact the state of the final catalyst. A study on Pt/N-graphene catalysts found that using hexachloroplatinic acid as the precursor led to the formation of atomically dispersed platinum, whereas using platinum(IV) nitrate (B79036) resulted in platinum nanocrystals. mdpi.com This difference in the platinum state directly affected the catalytic activity and selectivity in the decomposition of formic acid. mdpi.com

Rational Design of Intermediate Species from this compound

The controlled transformation of this compound into specific intermediate species is a key strategy in the rational design of platinum-based catalysts and nanomaterials. The reduction of the Pt(IV) complex is a common step in the synthesis of platinum nanoparticles. dergipark.org.tr The choice of reducing agent, temperature, and pH can all influence the size, shape, and surface properties of the resulting nanoparticles. dergipark.org.tr

For example, the reduction of hexachloroplatinic acid with hydrazine (B178648) at varying temperatures and pH values has been shown to produce platinum nanoparticles with different morphologies and sizes. dergipark.org.tr In acidic media, the predominant species are anionic chlorocomplexes of Pt(IV), such as [PtCl₆]²⁻. researchgate.net The hydrolysis of chloroplatinic acid can lead to the formation of negatively charged platinum complex ions, which can then be adsorbed and stabilized on a support material. researchgate.net

The design of catalysts can also involve the formation of specific platinum complexes through ligand exchange prior to or during the catalytic process. The synthesis of "donor-acceptor" platinum catalysts, as mentioned earlier, is a prime example of rationally designing intermediate species with tailored electronic properties for enhanced catalytic activity. nih.gov By carefully selecting the ligands, researchers can fine-tune the electronic environment around the platinum center, thereby controlling its reactivity and selectivity for a particular chemical transformation. nih.gov

Molecular and Electronic Structure Elucidation Via Advanced Spectroscopic and Computational Approaches

Computational Chemistry Approaches to Hexachloroplatinic(IV) Acid Hydrate (B1144303) and Its Derivatives

Computational chemistry provides powerful tools to investigate the properties and behavior of hexachloroplatinic(IV) acid hydrate at an atomic and electronic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a robust method for probing the electronic structure and bonding characteristics of hexachloroplatinic(IV) acid and its derivatives. nih.govuctm.edu DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties. researchgate.net For instance, studies on related platinum(IV) complexes have utilized DFT to understand the distribution of electron density, identifying the most electropositive and electronegative regions within the molecule. nih.gov This information is crucial for predicting reactivity and intermolecular interactions.

DFT methods, such as those employing the B3LYP functional with appropriate basis sets, can accurately describe the nature of the chemical bonds within the hexachloroplatinate(IV) anion, [PtCl₆]²⁻. uctm.eduresearchgate.net The analysis of electron density and its Laplacian at bond critical points helps to distinguish between covalent and electrostatic interactions. uctm.edu Furthermore, DFT calculations can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the complex's reactivity and electronic transitions.

| Computational Parameter | Significance in DFT Analysis of [PtCl₆]²⁻ |

| Optimized Molecular Geometry | Predicts the most stable arrangement of atoms and bond lengths/angles. |

| Electron Density Distribution | Reveals the regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the electronic reactivity, with the HOMO being the highest occupied molecular orbital and the LUMO being the lowest unoccupied molecular orbital. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visualizing regions of positive and negative potential. |

Molecular Dynamics Simulations of Solvation and Speciation Phenomena

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution, particularly concerning its solvation and speciation. nih.govtudelft.nl These simulations model the movement of atoms and molecules over time, providing a detailed picture of the interactions between the platinum complex and solvent molecules. nih.gov

MD studies can elucidate the structure of the hydration shell around the [PtCl₆]²⁻ anion, revealing the number and arrangement of water molecules in its immediate vicinity. By analyzing radial distribution functions and spatial distribution functions, researchers can gain a comprehensive understanding of the local hydration structure. nih.gov This is particularly important as the speciation of hexachloroplatinic acid in aqueous solution is known to be complex, involving hydrolysis and the formation of various aquo- and hydroxo-chloro platinum complexes. researchgate.netpsu.edu

Simulations can also investigate the influence of factors like temperature and pressure on the solvation and stability of the complex, which is critical for understanding its behavior in various chemical processes. tudelft.nl

Theoretical Prediction of Reaction Pathways Involving the Hexachloroplatinate(IV) Anion

Theoretical methods are increasingly being used to predict and analyze the reaction pathways of complex chemical transformations, including those involving the hexachloroplatinate(IV) anion. rsc.orgnih.gov By combining quantum mechanics with reaction network approaches, it is possible to model potential reaction intermediates and transition states, thereby elucidating the mechanism of a reaction. rsc.orgresearchgate.net

For reactions involving the [PtCl₆]²⁻ anion, such as its reduction to form platinum nanoparticles, theoretical calculations can help identify the initial steps of the nucleation process. researchgate.net These models can predict the most likely reaction pathways by evaluating the energetics of different potential routes. chemrxiv.org For example, computational studies can explore the step-wise substitution of chloride ligands by water or other species, providing insights into the formation of various platinum complexes observed in solution. The development of large-scale reaction datasets and machine learning models further enhances the predictive power of these theoretical approaches. researchgate.net

Advanced Spectroscopic Characterization of Platinum(IV) Coordination Environment

Spectroscopic techniques provide direct experimental evidence of the structure and dynamics of this compound.

X-ray Absorption Spectroscopy (XAS/EXAFS) for Oxidation State and Local Structure Determination

X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for determining the oxidation state and local coordination environment of the platinum atom in hexachloroplatinic(IV) acid. chem-soc.siaps.org XAS is sensitive to the electronic structure and the identity and arrangement of neighboring atoms. aps.org

EXAFS studies on hexachloroplatinic acid have been instrumental in characterizing the Pt-Cl and Pt-O bond distances and coordination numbers in various environments. researchgate.netpsu.edu This technique has been used to investigate the hydrolysis of [PtCl₆]²⁻ in aqueous solutions at different pH values and chloride concentrations, revealing the formation of various chloro-aquo-hydroxo platinate complexes. researchgate.netpsu.edu For example, at low pH and high chloride concentration, the [PtCl₆]²⁻ species is favored, while at higher pH, hydrolysis leads to the substitution of chloride ligands with hydroxide (B78521) ions. researchgate.net

| Spectroscopic Parameter | Information Obtained from XAS/EXAFS |

| Absorption Edge Energy | Determines the oxidation state of the platinum atom. |

| XANES (X-ray Absorption Near Edge Structure) | Provides information about the geometry and electronic structure of the coordination environment. |

| EXAFS (Extended X-ray Absorption Fine Structure) | Yields precise information on the bond distances, coordination numbers, and identity of the neighboring atoms. |

Nuclear Magnetic Resonance (NMR) Studies of Solution-Phase Dynamics and Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹⁵Pt NMR, is a highly effective tool for studying the speciation and dynamic processes of platinum complexes in solution. core.ac.uk The chemical shift of the ¹⁹⁵Pt nucleus is very sensitive to the nature of the ligands coordinated to the platinum center.

¹⁹⁵Pt NMR has been used to identify and quantify the various platinum species present in solutions of hexachloroplatinic acid. core.ac.uk For example, the exchange of chloride ligands with water or hydroxide ions results in distinct changes in the ¹⁹⁵Pt chemical shift, allowing for the characterization of complexes such as [PtCl₅(H₂O)]⁻ and [PtCl₅(OH)]²⁻. core.ac.uk The observation of a single, concentration-weighted average signal can indicate a fast exchange process between different species on the NMR timescale. core.ac.uk

Vibrational Spectroscopy (Raman, IR) for Ligand Interactions and Hydrolysis Studies

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful, non-destructive tool for elucidating the intricate structural details of this compound. This method provides critical insights into the ligand-metal interactions within the hexachloroplatinate(IV) anion, the nature of the cationic species present, and the dynamics of hydrolysis in aqueous environments.

The vibrational spectrum of crystalline this compound is a composite of the vibrational modes of its constituent parts: the [PtCl₆]²⁻ anion, the hydrated protons (typically in the form of hydronium ions such as diaquahydrogen, H₅O₂⁺), and any additional water molecules of crystallization.

Vibrational Modes of the Hexachloroplatinate(IV) Anion

The [PtCl₆]²⁻ anion possesses an octahedral (Oₕ) symmetry. Group theory predicts that this highly symmetric structure will have 15 vibrational modes, of which six are fundamental. These modes are categorized by their symmetry and activity in Raman and IR spectroscopy. The selection rules dictate that modes with g (gerade) symmetry are Raman active, while those with u (ungerade) symmetry are IR active. A key feature of centrosymmetric molecules like [PtCl₆]²⁻ is the mutual exclusion rule, which states that no vibration can be both Raman and IR active.

The six fundamental vibrational modes are:

ν₁ (A₁g): A totally symmetric Pt-Cl stretching mode, which is Raman active and typically produces a strong, polarized band.

ν₂ (Eg): A degenerate Pt-Cl stretching mode, which is also Raman active.

ν₃ (T₁u): A degenerate Pt-Cl stretching mode that is IR active.

ν₄ (T₁u): A degenerate Cl-Pt-Cl bending mode that is IR active.

ν₅ (T₂g): A degenerate Cl-Pt-Cl bending mode that is Raman active.

ν₆ (T₂u): A degenerate Cl-Pt-Cl bending mode that is inactive in both Raman and IR spectroscopy.

The frequencies of these modes are sensitive to the surrounding crystalline environment and the nature of the counter-ion, but typical ranges have been well-established through studies on various hexachloroplatinate salts.

Interactive Data Table: Typical Vibrational Frequencies for the [PtCl₆]²⁻ Anion

| Vibrational Mode | Symmetry | Activity | Typical Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁g | Raman | ~345 | Symmetric Pt-Cl stretch |

| ν₂ | Eg | Raman | ~320 | Asymmetric Pt-Cl stretch |

| ν₃ | T₁u | IR | ~330-340 | Asymmetric Pt-Cl stretch |

| ν₄ | T₁u | IR | ~185 | Asymmetric Cl-Pt-Cl bend |

| ν₅ | T₂g | Raman | ~160-170 | Asymmetric Cl-Pt-Cl bend |

| ν₆ | T₂u | Inactive | - | Asymmetric Cl-Pt-Cl bend |

Probing Ligand Interactions and Cationic Species

In this compound, the vibrational spectrum is further complicated by the presence of hydrated protons and water molecules. The exact nature of the cationic species in the solid state is often the diaquahydrogen ion, [H₅O₂]⁺, which consists of two water molecules sharing a proton. This species, along with other water molecules, is involved in a complex network of hydrogen bonds with the [PtCl₆]²⁻ anions.

The IR and Raman spectra in the higher frequency regions are dominated by the vibrations of these water and hydronium species:

O-H Stretching Modes: These appear in the broad region of 2500-3600 cm⁻¹. The strong hydrogen bonding within the crystal lattice and the presence of the H₅O₂⁺ ion typically lead to a very broad and complex absorption pattern in the IR spectrum.

H-O-H Bending Modes: The bending vibrations of water molecules (scissoring) are expected around 1600-1640 cm⁻¹. The vibrations of the hydronium species also contribute to absorption in this region. For instance, a band around 1750 cm⁻¹ in Raman spectra can be attributed to the H₃O⁺ ion. kurouskilab.com

Librational Modes: The restricted rotational motions (librations) of water molecules in the crystal lattice give rise to bands in the lower frequency region, typically between 300 and 1000 cm⁻¹.

The interaction between the hydrated protons and the chloride ligands of the anion can be inferred from shifts in the Pt-Cl vibrational frequencies compared to those in simple salts like K₂[PtCl₆], as well as the broadening and complexity of the O-H stretching bands.

Hydrolysis Studies

Vibrational spectroscopy is an invaluable tool for monitoring the hydrolysis of the [PtCl₆]²⁻ anion in aqueous solutions. Hydrolysis is a stepwise process where the chloride ligands are sequentially replaced by water or hydroxide ions:

[PtCl₆]²⁻ + nH₂O ⇌ [PtCl₆₋ₙ(OH)ₙ]²⁻ + nHCl

Each species in this equilibrium has a distinct vibrational signature. For example, a study on the hydrolysis of [PtCl₆]²⁻ in concentrated sodium hydroxide solutions using Raman spectroscopy identified a two-step process. nih.govacs.org The initial, relatively fast step was the formation of the [Pt(OH)₅Cl]²⁻ anion, followed by a slower substitution of the final chloride ligand to form [Pt(OH)₆]²⁻. nih.govacs.org The emergence of new bands corresponding to Pt-O stretching and bending modes, and the corresponding decrease in the intensity of the Pt-Cl bands, allows for the real-time tracking of the reaction progress and the identification of intermediate species. This demonstrates the utility of Raman spectroscopy in studying the stability and reactivity of the hexachloroplatinate(IV) anion in solution.

Hydrolysis and Aquation Equilibria of Hexachloroplatinate(IV) in Aqueous Media

In aqueous media, hexachloroplatinic acid is a strong acid that undergoes significant and rapid hydrolysis. researchgate.net This process involves the sequential replacement of chloride ions (Cl⁻) in the coordination sphere of the platinum(IV) center by water molecules (H₂O), a process known as aquation. These aquation reactions are reversible equilibria, leading to a mixture of various chloroaqua-platinum(IV) species in solution. researchgate.netresearchgate.net The initial hydrolysis reaction, involving the exchange of a chloride ion for an aquo ligand, is typically rapid. researchgate.net

The general equilibrium for the first step of aquation can be represented as: [PtCl₆]²⁻ + H₂O ⇌ [PtCl₅(H₂O)]⁻ + Cl⁻

Subsequent aquation steps can occur, leading to species such as [PtCl₄(H₂O)₂], although the fully chlorinated anion is the most stable under specific conditions. researchgate.net

The pH of the aqueous medium has a profound effect on both the kinetics and thermodynamics of ligand exchange on the hexachloroplatinate(IV) anion. The speciation of platinum complexes is strongly dependent on pH. researchgate.net

Low pH (Acidic Conditions): In acidic solutions, the predominant ligand exchange process is aquation, where water molecules replace chloride ions. Low pH conditions favor high chloride coordination, helping to stabilize the [PtCl₆]²⁻ species. researchgate.net

High pH (Alkaline Conditions): As the pH increases, hydroxide ions (OH⁻) become more prevalent and compete with water molecules as entering ligands. This leads to the formation of hydroxo complexes. The exchange of aquo and chloro ligands for hydroxide ions is relatively slow in acidic solutions but is accelerated under alkaline conditions. researchgate.net The formation of hydroxo ligands is favored at higher pH values. researchgate.net For instance, the addition of NaOH to a solution of hexachloroplatinic acid leads to the formation of Pt hydroxide species through the replacement of H₂O or Cl⁻ with OH⁻. researchgate.net Full hydrolysis to H₂Pt(OH)₆ can be favored at very low concentrations of hexachloroplatinic acid. researchgate.net

The kinetics of the redox reaction between platinum(IV) chloride complexes and reducing agents like ascorbic acid are also pH-dependent. Studies have shown that the rate of reduction of the hydrolyzed form, [PtCl₅(H₂O)]⁻, is influenced by pH. researchgate.net

Table 1: Effect of pH on Ligand Exchange in Hexachloroplatinate(IV) Solutions

| pH Range | Dominant Entering Ligand | Predominant Process | Relative Rate |

|---|---|---|---|

| Acidic (Low pH) | H₂O | Aquation | Rapid and reversible aquo exchange researchgate.net |

The concentration of free chloride ions in the solution is a critical factor controlling the speciation of platinum(IV) complexes. According to Le Châtelier's principle, the position of the aquation equilibria is highly sensitive to the chloride concentration.

Low Chloride Concentration: In dilute solutions with low chloride concentrations, the forward aquation reaction is favored, leading to a higher proportion of aquated species such as [PtCl₅(H₂O)]⁻ and [PtCl₄(H₂O)₂]. researchgate.net

The interplay between pH and chloride concentration determines the dominant platinum species in solution at any given time. researchgate.net

Ligand Substitution Reactions and Formation of Novel Platinum(IV) Complexes

Hexachloroplatinic acid is a versatile precursor for the synthesis of a wide array of platinum(IV) coordination compounds through ligand substitution reactions. In these reactions, one or more chloride ligands are replaced by other ligands, which can range from simple inorganic ions to complex organic molecules.

Platinum(IV) complexes are generally classified as kinetically inert, meaning their ligand substitution reactions are typically slow compared to their thermodynamic stability. nih.gov The mechanisms for these reactions are often associative in nature, where the incoming ligand first binds to the metal center to form a higher-coordination intermediate before the leaving group departs. nih.gov

The rate of substitution can be influenced by several factors:

Nature of the Entering Ligand: Stronger nucleophiles generally react faster.

Trans Effect: The nature of the ligand trans (opposite) to the leaving group can significantly influence the rate of substitution. Ligands with a strong trans effect can weaken the bond of the ligand opposite to them, facilitating its departure. This principle is well-established for Pt(II) complexes and provides a basis for understanding substitution in Pt(IV) systems. ic.ac.uklibretexts.org

Solvent: The coordinating ability of the solvent can play a role in the reaction pathway.

A variety of novel platinum(IV) complexes have been synthesized using hexachloroplatinic acid or its salts as starting materials.

Complexes with Nucleobases: Hexachloroplatinic acid reacts with 9-methyladenine (B15306) in aqueous solution to yield (9-MeAH)₂[PtCl₆]·2H₂O. When this reaction is performed at 60°C, a substitution reaction occurs, forming the complex [PtCl₅(9-MeAH)]·2H₂O, where one chloride ligand has been replaced by the 9-methyladeninium ligand, which coordinates to the platinum(IV) center. nih.gov

Oxaliplatin-Based Complexes: Ligand substitution reactions have been employed to synthesize oxaliplatin-based platinum(IV) complexes bearing axial alkoxido ligands. In these syntheses, labile axial trifluoroacetato ligands are replaced by alcohol molecules in the presence of a base. rsc.org

Organoplatinum(IV) Complexes: The dinuclear organoplatinum(IV) compound {Pt(CH₃)₃}₂(µ-I)₂(µ-adenine) was prepared by treating the cubic cluster [Ptᴵⱽ(CH₃)₃(µ₃-I)]₄ with adenine, demonstrating the formation of complex structures through reactions with biologically relevant ligands. alaska.edu

The characterization of these new complexes is crucial to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are used to elucidate the structure and bonding environment of the ligands and the platinum center. nih.gov

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the complex. nih.gov

Single-Crystal X-ray Diffraction: Offers definitive proof of the molecular structure and stereochemistry of the compound in the solid state. nih.gov

Microanalysis: Determines the elemental composition of the synthesized complex. nih.gov

Table 2: Examples of Platinum(IV) Complexes Synthesized from Hexachloroplatinate Precursors

| Precursor | Reactant | Synthesized Complex | Characterization Methods |

|---|---|---|---|

| H₂PtCl₆ or Na₂[PtCl₆] | 9-methyladenine | [PtCl₅(9-MeAH)]·2H₂O nih.gov | NMR (¹H, ¹³C, ¹⁹⁵Pt), IR, X-ray Diffraction nih.gov |

| Oxaliplatin-derived Pt(IV) | Alcohols | Platinum(IV) complexes with axial alkoxido ligands rsc.org | Not specified |

Redox Chemistry of Hexachloroplatinate(IV) in Solution-Phase Reactions

The hexachloroplatinate(IV) anion can undergo redox reactions where the Pt(IV) center is reduced, typically to Pt(II) or Pt(0). These reactions are fundamental to processes such as the synthesis of platinum nanoparticles and other platinum complexes in lower oxidation states. nih.gov

The reduction of Pt(IV) to Pt(II) is often the first step in the synthesis of platinum nanoparticles. nih.gov For example, the reaction between platinum(IV) chloride complex ions and a reducing agent like ascorbic acid results in the reduction of Pt(IV) to Pt(II), and subsequently to metallic Pt(0). nih.gov The kinetics of such reduction processes have been studied under various conditions, including different pH levels, temperatures, and concentrations of reactants and chloride ions. nih.gov

Another example is the reduction of potassium hexachloroplatinate(IV) using hydrazine (B178648) dihydrochloride to prepare potassium tetrachloroplatinate(II), a key precursor in the synthesis of cisplatin (B142131). ic.ac.uk The reaction stoichiometry must be carefully controlled to prevent further reduction to metallic platinum. ic.ac.uk

The kinetics of the oxidation of uranium(IV) by hexachloroplatinate(IV) in acidic solutions have also been investigated. This reaction proceeds in two stages: a rapid initial stage involving the formation of a binuclear intermediate complex, [(H₂O)ₙU(IV)·Cl₆Pt(IV)]²⁺, followed by a much slower second stage corresponding to the two-electron transfer from U(IV) to Pt(IV). nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | H₂[PtCl₆]·nH₂O |

| Hexachloroplatinate(IV) anion | [PtCl₆]²⁻ |

| Potassium tetrachloroplatinate(II) | K₂[PtCl₄] |

| Cisplatin | cis-[PtCl₂(NH₃)₂] |

| Hydrazine dihydrochloride | N₂H₄·2HCl |

| Ascorbic acid | C₆H₈O₆ |

| 9-methyladenine | C₆H₇N₅ |

| (9-MeAH)₂[PtCl₆]·2H₂O | (C₆H₈N₅)₂[PtCl₆]·2H₂O |

| [PtCl₅(9-MeAH)]·2H₂O | [PtCl₅(C₆H₈N₅)]·2H₂O |

| Potassium hexachloroplatinate(IV) | K₂[PtCl₆] |

| {Pt(CH₃)₃}₂(µ-I)₂(µ-adenine) | C₁₁H₂₃I₂N₅Pt₂ |

Role in Catalysis: from Precursor to Active Species and Mechanistic Investigations

Homogeneous Catalysis Initiated by Hexachloroplatinic(IV) Acid Hydrate (B1144303)

In homogeneous catalysis, hexachloroplatinic(IV) acid hydrate is often the entry point for the in-situ formation of the true catalytic species. Its application in several key organic transformations highlights its importance as a versatile catalyst precursor.

Hydrosilylation Reactions: Mechanistic Pathways and Catalyst Design

The addition of silicon hydrides (hydrosilanes) to unsaturated bonds, known as hydrosilylation, is a cornerstone of organosilicon chemistry. This compound, famously known as Speier's catalyst, was one of the first and remains a widely used catalyst for this transformation. wikipedia.orgnih.govnih.gov While highly effective, it is generally accepted that hexachloroplatinic(IV) acid itself is a precatalyst. wikipedia.org The catalytic cycle is believed to be initiated by the reduction of the Pt(IV) species to a catalytically active Pt(0) complex.

The most commonly accepted mechanisms for platinum-catalyzed hydrosilylation are the Chalk-Harrod and the modified Chalk-Harrod mechanisms. nih.gov The Chalk-Harrod mechanism involves:

Oxidative addition of the hydrosilane to the Pt(0) center.

Coordination of the olefin to the resulting silyl-platinum(II)-hydride complex.

Insertion of the olefin into the Pt-H bond (hydrometallation).

Reductive elimination of the alkylsilane product, regenerating the Pt(0) catalyst.

The modified Chalk-Harrod mechanism proposes that the olefin first inserts into the Pt-Si bond. However, the formation of byproducts can sometimes occur, indicating the complexity of the reaction pathways. researchgate.net Research into the exact nature of the active species and the reaction mechanism continues, with studies pointing towards the involvement of monomeric platinum compounds during the catalytic cycle. acs.org

| Catalyst System | Reactants | Product(s) | Mechanistic Proposal |

| Speier's Catalyst (H₂PtCl₆) | Olefin, Hydrosilane | Alkylsilane | Chalk-Harrod/Modified Chalk-Harrod |

| Karstedt's Catalyst | Olefin, Hydrosilane | Alkylsilane | Involves a Pt(0)-divinyltetramethyldisiloxane complex |

Alkane Functionalization and C-H Activation Processes

The direct functionalization of ubiquitous C-H bonds in alkanes is a significant goal in chemistry. While this compound is not typically the direct catalyst for these challenging transformations, it serves as a precursor for generating more sophisticated platinum catalysts. The activation of C-H bonds by transition metals often proceeds through mechanisms such as oxidative addition, σ-bond metathesis, or electrophilic activation. nih.govyoutube.com For instance, specific iridium and rhodium complexes, which can be synthesized from precursors ultimately derived from platinum sources like hexachloroplatinic acid, have shown efficacy in C-H activation. nih.gov The direct use of hexachloroplatinic acid in these reactions is limited due to the high inertness of alkane C-H bonds and the need for specific ligand environments around the metal center to facilitate the activation step. researchgate.net

Olefin Metathesis and Polymerization Catalysis

Olefin metathesis and polymerization are powerful tools for the synthesis of polymers and complex organic molecules. These reactions are typically catalyzed by well-defined transition metal complexes, most notably those of ruthenium, molybdenum, and tungsten for metathesis, and early transition metals for polymerization. youtube.com There is limited evidence to suggest that this compound is an effective direct catalyst for these transformations. The mechanisms of olefin metathesis, which proceed via metallacyclobutane intermediates, and Ziegler-Natta polymerization require specific electronic and steric properties at the metal center that are not readily provided by the simple hexachloroplatinate anion. youtube.com However, hexachloroplatinic acid can be a starting material for the synthesis of more complex platinum compounds that might exhibit some activity or be part of bimetallic systems for such reactions.

Heterogeneous Catalysis Derived from this compound Precursors

In the realm of heterogeneous catalysis, this compound is a cornerstone precursor for the preparation of supported platinum catalysts, which are of immense industrial importance.

Supported Platinum Catalysts: Preparation Methods and Active Site Formation

Supported platinum catalysts, where platinum nanoparticles are dispersed on a high-surface-area support material, are widely used in various industrial processes. This compound is a common and convenient precursor for the synthesis of these catalysts. researchgate.net Several methods are employed to prepare supported platinum catalysts from this precursor:

Impregnation: This is a widely used technique where the support material (e.g., alumina (B75360), silica, activated carbon) is treated with a solution of this compound. researchgate.net The solvent is then evaporated, and the material is dried and subsequently reduced to form platinum metal nanoparticles. The choice of solvent can influence the distribution and dispersion of platinum on the support. researchgate.net

Chemical Reduction: In this method, the hexachloroplatinic(IV) acid is reduced in solution in the presence of the support material. Reducing agents such as hydrazine (B178648) or sodium borohydride (B1222165) are commonly used. researchgate.net

Deposition-Precipitation: This technique involves precipitating a platinum-containing species onto the support surface, often by adjusting the pH of the hexachloroplatinic acid solution.

The formation of active sites is a critical step in the preparation of these catalysts. During the reduction process, the Pt(IV) ions are converted to Pt(0) atoms, which then agglomerate to form nanoparticles on the support surface. The size, dispersion, and electronic properties of these platinum nanoparticles are crucial for the catalyst's activity and selectivity. The interaction between the platinum precursor and the support material during preparation plays a significant role in determining the final characteristics of the active sites. For instance, on supports like ceria, the formation of perimeter Pt⁰−O vacancy−Ce³⁺ sites has been identified as crucial for catalytic activity. ornl.gov The choice of platinum precursor can also significantly affect the state of the metal on the support, with H₂PtCl₆ sometimes leading to atomically dispersed platinum. mdpi.com

| Preparation Method | Description | Key Parameters |

| Impregnation | Support is wetted with H₂PtCl₆ solution, followed by drying and reduction. | Solvent, concentration, reduction conditions. |

| Chemical Reduction | H₂PtCl₆ is reduced in the presence of the support material. | Reducing agent, temperature, pH. |

| Deposition-Precipitation | A platinum species is precipitated onto the support by changing solution conditions. | pH, temperature, precursor concentration. |

Hydrogenation, Dehydrogenation, and Oxidation-Reduction Processes

Supported platinum catalysts derived from this compound are workhorses in a vast array of industrial hydrogenation, dehydrogenation, and oxidation-reduction reactions.

Hydrogenation: Platinum catalysts are highly effective for the hydrogenation of a wide range of functional groups. sigmaaldrich.com This includes the reduction of nitro compounds to amines and ketones to alcohols. sigmaaldrich.com A key advantage of platinum catalysts is their ability to selectively hydrogenate certain functional groups in the presence of others. For example, alkenes can be reduced without affecting a nitro group in the same molecule using Adams' catalyst (PtO₂), which is often prepared from platinum precursors. sigmaaldrich.com

Dehydrogenation: The reverse reaction, dehydrogenation, is equally important, particularly in the context of hydrogen storage and the production of aromatics. Platinum-based catalysts are highly efficient in the dehydrogenation of cycloalkanes, such as cyclohexane (B81311) and methylcyclohexane, to produce hydrogen and the corresponding aromatic compounds. nih.govnih.gov The activity of these catalysts is strongly dependent on the platinum particle size and its interaction with the support. Single-site platinum catalysts have shown exceptional activity in these reactions. nih.gov

Oxidation-Reduction Processes: Supported platinum catalysts are also widely used in oxidation reactions. A significant application is in the control of automotive emissions, where they catalyze the oxidation of carbon monoxide (CO) and unburnt hydrocarbons. In the context of preferential CO oxidation (PROX) in hydrogen-rich streams for fuel cells, Pt-based catalysts are extensively studied. mdpi.com The synergistic effect between platinum and the support material, or with a second metal, is often crucial for achieving high activity and selectivity in these oxidation reactions. mdpi.com

Mechanistic Insights into Catalytic Cycles and Deactivation Pathways

Understanding the precise mechanisms by which catalysts function and eventually deactivate is paramount for the rational design of more efficient and robust catalytic systems. This requires moving beyond simple performance metrics to probe the catalyst at a molecular level, often under real operating conditions.

To bridge the gap between a catalyst's structure and its function, it is essential to characterize the material under the dynamic conditions of a chemical reaction. In situ (in place) and operando (working) spectroscopic techniques are powerful tools that allow researchers to observe the catalyst as it functions, providing invaluable insights into the nature of the active sites and reaction intermediates. ethz.chrsc.orgnih.gov These methods are crucial for distinguishing catalytically active species from inactive spectators. ethz.ch

Several advanced spectroscopic techniques are employed to study platinum catalysts derived from hexachloroplatinic(IV) acid:

X-ray Absorption Spectroscopy (XAS): XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a premier technique for this purpose. chemcatbio.orgmdpi.com It can provide detailed information about the oxidation state, coordination number, and bond distances of the platinum atoms, even in amorphous materials or on supported nanoparticles. chemcatbio.orgyoutube.com For example, in situ XAS has been used to follow the transformation of platinum species during the preparation of Pt/CeO₂ catalysts and to identify the electronic structure and morphology of the active sites during the water-gas shift reaction. psi.ch High-energy resolution fluorescence detection (HERFD) mode can further enhance the accuracy of identifying Pt redox states and coordination geometries. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition and chemical (oxidation) state of the catalyst's surface. numberanalytics.com In situ or near ambient pressure (NAP) XPS can track changes in the platinum oxidation state and its interaction with the support under reaction conditions. nih.gov Studies on Pt/CeO₂ catalysts using XPS have revealed specific features of the platinum-ceria interaction, identifying the formation of platinum associates or solid solutions depending on the preparation method. nsu.ru

Vibrational Spectroscopy (Infrared and Raman): In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Raman spectroscopy are used to identify adsorbed species and reaction intermediates on the catalyst surface. chemcatbio.orgchimia.ch For instance, DRIFTS analysis of CO adsorption can probe the interaction of platinum with the support, as seen in Pt/Al₂O₃La₂O₃ catalysts where Pt-O-(Al-O, La-O) bonds were found to suppress the adsorption of bridged CO. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ¹⁹⁵Pt NMR, provides detailed information about the local environment of platinum atoms. acs.orgethz.ch Liquid-phase ¹⁹⁵Pt NMR has been used to study the speciation of platinum complexes in aqueous solutions of H₂PtCl₆ and to monitor their adsorption onto alumina supports, revealing how hydrolysis of the [PtCl₆]²⁻ complex affects its interaction with the support surface. researchgate.net

By combining these operando techniques, researchers can build a comprehensive picture of the catalyst at work, correlating specific structural features observed spectroscopically with measured catalytic activity and selectivity. nih.govpsi.ch

Complementing experimental investigations, computational modeling has become an indispensable tool for exploring catalytic mechanisms at the atomic level. numberanalytics.comvirginia.edu These methods allow for the simulation of reaction pathways, the characterization of transient intermediates, and the prediction of how catalyst structure influences activity, often providing insights that are difficult or impossible to obtain experimentally.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. numberanalytics.com In catalysis, it is widely used to calculate the adsorption energies of reactants and intermediates on catalyst surfaces, determine the energy barriers for reaction steps (activation energy), and understand the nature of the active site. rsc.orgnih.govacs.org For example, DFT calculations have been used to study oxygen dissociation on platinum nanoparticle facets, showing that the reaction barrier is highly dependent on the crystal face and the flexibility of the platinum surface. rsc.org DFT can also model the effect of catalyst poisoning, such as by calculating the adsorption energy of CO on a platinum surface, which helps in understanding one of the key deactivation mechanisms in fuel cells. numberanalytics.com

Molecular Dynamics (MD) and Kinetic Monte Carlo (KMC) Simulations: These methods are used to simulate the dynamic evolution of the catalyst system over time. MD simulations can model the movement and interaction of atoms and molecules, providing insights into processes like nanoparticle sintering. researchgate.net KMC simulations are a stochastic method used to model longer-timescale events, such as catalyst deactivation through particle growth or poisoning. numberanalytics.com

The integration of computational modeling with in situ and operando experimental data provides a powerful, synergistic approach. psi.chacs.org For example, machine-learning-accelerated simulations combined with in situ microscopy have uncovered the atomic-scale mechanism of platinum catalyst restructuring under CO pressure. acs.org This combined approach is crucial for building a complete, dynamic picture of the catalytic cycle and for developing predictive models that can guide the design of next-generation catalysts.

Applications in Advanced Materials Science and Nanotechnology

Synthesis of Platinum Nanoparticles and Nanostructures from Hexachloroplatinic(IV) Acid Hydrate (B1144303)

The generation of platinum nanostructures with tailored properties is a critical area of research, and hexachloroplatinic(IV) acid hydrate is the most common starting material for these processes. researchgate.net The ability to control the size, shape, and assembly of these nanostructures is fundamental to their application in fields like catalysis and electronics.

Colloidal synthesis is a prevalent bottom-up method for producing platinum nanoparticles (PtNPs). This technique involves the chemical reduction of hexachloroplatinic acid in a liquid medium. dergipark.org.trresearchgate.net A variety of parameters can be meticulously adjusted to control the final characteristics of the nanoparticles. google.com

Key factors influencing the size, shape, and morphology of PtNPs include:

Reducing Agents: The choice of reducing agent, such as hydrazine (B178648), sodium borohydride (B1222165), or ascorbic acid, affects the reduction potential and kinetics, thereby influencing particle size. dergipark.org.trnih.govresearchgate.net

Stabilizers/Capping Agents: Polymeric materials like polyvinylpyrrolidone (B124986) (PVP) or sodium polyacrylate, and citrate (B86180) ions are often used to prevent nanoparticle aggregation. researchgate.netgoogle.comnih.govnih.gov The ratio of the stabilizer to the platinum precursor is a critical parameter; a higher ratio generally leads to smaller nanoparticles. dergipark.org.tr

Temperature and pH: Reaction temperature and the pH of the solution significantly impact the reaction rate and the final particle size. dergipark.org.trresearchgate.net For instance, in a synthesis using hydrazine as the reducing agent, increasing the temperature and pH was found to decrease the average particle size. dergipark.org.tr Studies have shown that adjusting the pH to a range of 6-8 can enhance the stability and yield of biosynthesized PtNPs. mdpi.com

The precise control over these parameters allows for the synthesis of PtNPs with various shapes, including spheres, cubes, and tetrahedra, each exhibiting unique properties. nih.govmdpi.com For example, spherical PtNPs with sizes ranging from 2-3 nm to larger aggregates have been successfully synthesized by reducing chloroplatinic acid with sodium borohydride in the presence of sodium citrate as a capping agent. nih.govosti.gov

Table 1: Influence of Synthesis Parameters on Platinum Nanoparticle Characteristics

| Parameter | Effect on Nanoparticle Properties | Research Findings |

| Reducing Agent | Influences reduction rate and final particle size. Stronger reductants can lead to faster nucleation and smaller particles. | Hydrazine and sodium borohydride are common choices. dergipark.org.trnih.gov Ascorbic acid is used for slower, more controlled growth. researchgate.net |

| Stabilizer Concentration | Prevents aggregation; higher stabilizer-to-metal ratios typically result in smaller nanoparticles. | The use of polyvinyl alcohol or polyvinyl pyrrolidone as stabilizers is a known method. tiiips.com |

| Temperature | Affects reaction kinetics. Increased temperature can lead to smaller average particle sizes. | In one study, increasing temperature from 25°C to 95°C decreased PtNP size from 12 to 5 nm. mdpi.com |

| pH | Influences the surface charge of nanoparticles and the reduction potential. | Optimum conditions for producing minimum size platinum particles were found at pH=10 in one study. dergipark.org.tr |

Template-assisted synthesis provides a robust method for creating one-dimensional (1D) platinum nanostructures like nanowires and nanotubes, as well as more complex ordered assemblies. researchgate.net This approach utilizes a pre-existing scaffold or template to direct the growth of the material. Hexachloroplatinic acid is introduced into the template, where it is subsequently reduced to form platinum nanostructures that replicate the template's morphology. researchgate.netpsu.edu

Two main types of templates are employed:

Hard Templates: These are rigid, porous structures. Anodic aluminum oxide (AAO) membranes are a common example, featuring uniform, parallel channels. psu.edu By depositing carbon within these channels and then loading them with hexachloroplatinic acid, subsequent treatment can yield platinum-filled carbon nanotubes. psu.edursc.org After the growth process, the template is typically dissolved using an etchant, such as hydrofluoric acid, leaving behind the desired freestanding nanostructures. osti.gov

Soft Templates: These are dynamic, self-assembling structures formed from surfactants, polymers, or liquid crystals. For instance, networks of worm-like inverse micelles of cetyltrimethylammonium bromide (CTAB) in a water-chloroform emulsion can serve as a soft template. researchgate.netosti.gov The reduction of the platinum salt is confined within this micellar network, resulting in the formation of interconnected platinum nanowire networks with uniform diameters. researchgate.netosti.gov

This method offers excellent control over the dimensions of the resulting nanostructures, dictated by the pore size of the hard template or the structure of the soft template. psu.eduosti.gov

Hexachloroplatinic acid is instrumental in fabricating bimetallic nanoparticles, particularly core-shell structures where a core of one metal is encased in a shell of another. researchgate.netnih.gov These materials are of great interest because they can exhibit enhanced catalytic activity and stability compared to their single-metal counterparts, often with reduced usage of expensive platinum. mdpi.com

In a typical synthesis of Au@Pt core-shell nanoparticles, pre-synthesized gold (Au) nanoparticles are used as seeds. researchgate.netmdpi.com An aqueous solution of hexachloroplatinic acid is then added, along with a reducing agent like ascorbic acid. researchgate.net By carefully controlling the reaction kinetics, a slow and controlled deposition of platinum atoms occurs onto the surface of the gold cores, forming a continuous platinum shell. researchgate.net This process can be so precise as to create shells that are only a few atomic layers thick. researchgate.net

The galvanic replacement reaction is another route, where a less noble metal nanowire, such as silver (Ag), is used as a template. When placed in a solution containing hexachloroplatinic acid, the silver is oxidized and dissolves, while the platinum ions are reduced and deposited, forming Ag-Pt core-shell nanowires. metu.edu.tr Depending on the reaction conditions, bimetallic systems can also form alloys or hollow nanostructures instead of distinct core-shell arrangements. rsc.org

These bimetallic structures often demonstrate superior performance. For example, the mass-specific oxygen reduction activity of certain Au@Pt core-shell nanoparticles has been found to be four times higher than that of platinum black. researchgate.net

Fabrication of Platinum-Based Thin Films and Coatings

The deposition of high-quality platinum thin films and coatings is crucial for applications in microelectronics, catalysis, and protective layers. nii.ac.jp this compound is a key precursor in several deposition techniques, including both vapor-phase and solution-based methods.

Chemical Vapor Deposition (CVD) is a process used to produce high-performance, solid materials, often as thin films. nii.ac.jp While many modern CVD and Atomic Layer Deposition (ALD) processes for platinum utilize metal-organic complexes designed for high volatility and clean decomposition, hexachloroplatinic acid has historical and specific relevance. nii.ac.jpgoogle.com

The success of CVD is highly dependent on the availability of suitable precursors with high volatility and thermal stability. nii.ac.jp Hexachloroplatinic acid itself can be decomposed by heating to form elemental platinum. wikipedia.org It has been used as the platinum source in specific CVD applications, such as preparing catalysts in a fluidized-bed reactor, which is a promising method for hydrocarbon conversion applications. nii.ac.jp However, for microelectronics applications requiring high purity and precise control, organometallic precursors are generally favored. osti.gov

Electrodeposition and electroless plating are wet-chemical methods widely used to coat substrates with a layer of platinum, and hexachloroplatinic acid is a primary component in the plating baths. proplate.comresearchgate.net

Electrodeposition: In this technique, an electric current is passed through a solution (the bath) containing platinum ions, causing the metal to deposit onto a conductive substrate. proplate.comresearchgate.net Hexachloroplatinic acid is a key electrolyte because it is highly soluble and readily provides platinum ions for deposition. proplate.com The deposition mechanism from a hexachloroplatinic acid bath involves the direct reduction of Pt(IV) to Pt(0), without evidence of a stable Pt(II) intermediate. bohrium.comscribd.comsoton.ac.uk

The composition of the electroplating bath is critical for controlling the quality of the platinum film. Key components and parameters include:

Platinum Source: Hexachloroplatinic acid is typically used at concentrations of 5-10 g/L. proplate.com

Electrolyte: Strong acids like sulfuric acid or hydrochloric acid are often used to enhance conductivity. proplate.com

pH: The pH is generally maintained in a highly acidic range of 1-2. proplate.com

Potential/Current Density: The applied electrical potential or current density directly influences the deposition rate and morphology of the film. bohrium.com

Slow nucleation of platinum on substrates like carbon can lead to well-dispersed, hemispherical nuclei rather than a uniform layer. researchgate.netscribd.comsoton.ac.uk

Table 2: Typical Bath Composition for Platinum Electrodeposition

| Component | Function | Typical Concentration |

| Hexachloroplatinic Acid (H₂PtCl₆) | Source of Platinum Ions | 5 - 10 g/L proplate.com |

| Hydrochloric Acid (HCl) | Supporting Electrolyte | 0.1 M bohrium.comscribd.com |

| Sulfuric Acid / Phosphoric Acid | Supporting Electrolyte / Controls Deposition | Varies based on desired properties proplate.com |

Electroless Plating: Electroless plating is an auto-catalytic process that deposits platinum onto a substrate without the use of an external electric current. Instead, a chemical reducing agent is included in the bath. google.comgoogle.com Solutions for electroless platinum plating can be prepared using a water-soluble platinum compound, such as hexachloroplatinic(IV) acid, and a reducing agent like formalin, glucose, or hydrazine. google.comgoogle.comepo.org

A significant challenge in electroless plating with hexachloroplatinic acid is the stability of the bath. google.com In the presence of less noble metals like iron or nickel, baths containing hexachloroplatinic acid and a strong reducer like hydrazine can be unstable and decompose, precipitating platinum powder. google.com Therefore, bath composition, including the choice of reducing agent and the use of stabilizers, must be carefully controlled to achieve a uniform, adherent coating. google.comepo.org

Integration in Advanced Functional Materials and Devices

This compound is a cornerstone precursor for the synthesis of platinum-based nanomaterials, which are pivotal in the development of a wide array of advanced functional materials and devices. The facility with which the platinum(IV) ion can be reduced to form platinum nanoparticles (PtNPs) with tunable sizes, morphologies, and catalytic capabilities underpins its widespread use. These synthesized PtNPs are the functional heart of many advanced applications, and their ultimate performance characteristics are meticulously controlled by the synthesis parameters, beginning with the hexachloroplatinic acid precursor.

Fuel Cell Electrodes and Electrocatalytic Materials

In the field of energy conversion, particularly concerning proton-exchange membrane fuel cells (PEMFCs), this compound is a critical component for creating efficient electrocatalysts. Platinum nanoparticles are unparalleled in their catalytic efficacy for both the hydrogen oxidation reaction (HOR) at the anode and the oxygen reduction reaction (ORR) at the cathode, which are fundamental to PEMFC operation. dergipark.org.tr

The conventional fabrication of a fuel cell electrocatalyst involves the chemical reduction of this compound onto a high-surface-area carbon support. dergipark.org.tr This method results in platinum nanoparticles being finely dispersed across the carbon material, a configuration that maximizes the catalytically active surface area and ensures good electrical conductivity. The choice of reducing agent, such as hydrazine or sodium borohydride, along with stabilizing agents, significantly influences the resulting particle size and distribution, which in turn are key determinants of the catalyst's activity and long-term stability. dergipark.org.tr

To enhance performance and lower the reliance on the costly platinum, researchers have developed innovative strategies. One major avenue of research is the creation of platinum alloys with other metals like ruthenium, cobalt, or nickel. These alloyed nanoparticles, which are also synthesized from hexachloroplatinic(IV) acid and the corresponding metal salt precursors, can offer superior catalytic activity and greater stability compared to pure platinum catalysts. dergipark.org.tr For instance, platinum-ruthenium alloys show enhanced tolerance to carbon monoxide, a common impurity in hydrogen fuel produced from reforming hydrocarbons.

Another advanced approach is the design of core-shell catalysts. researchgate.net In this architecture, a core made of a more abundant and less expensive metal, such as palladium, is coated with a very thin shell of platinum. This is achieved through a sequential reduction process, where hexachloroplatinic(IV) acid is reduced onto the pre-formed core nanoparticles. researchgate.net This method drastically cuts down the required amount of platinum while preserving, and sometimes even enhancing, the high catalytic activity for the ORR. researchgate.net

The morphology of the platinum nanostructures also has a profound impact on performance. Nanostructures like nanowires, nanotubes, and dendritic formations are synthesized from hexachloroplatinic(IV) acid using various templating and growth-directing techniques. scielo.org.arresearchgate.net These morphologies provide a higher surface-to-volume ratio and can improve mass transport, leading to more efficient and durable fuel cell electrodes. scielo.org.ar

| Catalyst Type | Synthesis Method from this compound | Key Findings |

|---|---|---|

| Pt/C | Impregnation on carbon support followed by chemical reduction (e.g., with hydrazine). dergipark.org.tr | Serves as the benchmark catalyst for PEMFCs, demonstrating high activity for both hydrogen oxidation and oxygen reduction reactions. dergipark.org.tr |

| Pt-Ru/C | Co-reduction of hexachloroplatinic acid and a ruthenium salt precursor. dergipark.org.tr | Exhibits improved tolerance to carbon monoxide poisoning, making it suitable for use with reformate fuels. dergipark.org.tr |

| Pd@Pt Core-Shell | Sequential reduction of hexachloroplatinic acid onto pre-synthesized palladium nanoparticles. | Achieves a significant reduction in platinum loading while maintaining high catalytic activity for the oxygen reduction reaction. |

| Pt Nanowires | Template-assisted synthesis or spontaneous deposition on substrates like highly oriented pyrolytic graphite (B72142) (HOPG). scielo.org.ar | Offers enhanced surface area and has shown improved durability in comparison to conventional nanoparticles. scielo.org.ar |

Sensors and Optoelectronic Device Components

The distinct optical and electronic characteristics of platinum nanoparticles, synthesized from this compound, make them highly valuable for integration into sensors and optoelectronic devices.

Sensors:

Platinum nanoparticles are extensively utilized in the development of electrochemical sensors and biosensors due to their exceptional catalytic properties. For instance, electrodes modified with PtNPs are effective in detecting hydrogen peroxide, an important analyte in various biological and environmental contexts. nih.govnih.gov The platinum surface catalyzes the electrochemical reduction of hydrogen peroxide, producing a measurable electrical signal that correlates with its concentration. nih.govnih.gov

In the field of glucose monitoring, PtNPs are often co-immobilized with the enzyme glucose oxidase to create sensitive biosensors. The PtNPs function as a highly efficient transducer, detecting the hydrogen peroxide that is generated from the enzymatic oxidation of glucose. This integration significantly boosts the sensor's sensitivity and accelerates its response time.

Furthermore, nanostructures derived from platinum are being actively investigated for gas sensing applications. Devices based on platinum nanoparticles or thin films have demonstrated the ability to detect various gases, including hydrogen, carbon monoxide, and different volatile organic compounds (VOCs), even at very low concentrations. The underlying sensing mechanism involves a change in the electrical resistance of the platinum material when gas molecules are adsorbed onto its surface.

Optoelectronic Devices:

In the realm of optoelectronics, platinum-based materials are being incorporated into devices such as dye-sensitized solar cells (DSSCs). rsc.orgijcea.org In DSSCs, a thin layer of platinum is typically used as a catalyst on the counter electrode. rsc.org This platinum layer is often prepared by the thermal decomposition of a solution of hexachloroplatinic(IV) acid. rsc.org Its role is to efficiently catalyze the reduction of the redox electrolyte (typically an iodide/triiodide couple), which is essential for completing the solar cell's electrical circuit and ensuring its long-term operational stability. youtube.com

| Application | Role of Platinum Derived from this compound | Principle of Operation |

|---|---|---|

| Hydrogen Peroxide Sensor | Electrocatalyst on the electrode surface. nih.gov | Catalyzes the reduction of H₂O₂, generating a measurable electrical current proportional to its concentration. nih.gov |

| Glucose Biosensor | Acts as a transducer by detecting H₂O₂ produced by the glucose oxidase enzyme. | Converts the biochemical reaction product into a quantifiable electrical signal for glucose measurement. |

| Gas Sensor | The active sensing material, often in the form of nanoparticles or a thin film. | The electrical resistance of the platinum material changes upon the adsorption of target gas molecules. |

| Dye-Sensitized Solar Cells | Serves as the catalyst on the counter electrode. rsc.org | Facilitates the reduction of the redox electrolyte, which is crucial for regenerating the dye and completing the circuit. youtube.com |

Biomedical Materials (excluding clinical trials and dosage)

The inherent biocompatibility and unique catalytic activities of platinum nanoparticles make them highly promising for a range of biomedical material applications. mdpi.com this compound is the most common starting material for the synthesis of these medically relevant nanoparticles. nih.govnih.gov

A significant area of research is in the creation of advanced antimicrobial materials. Platinum nanoparticles have demonstrated notable antimicrobial effects against a wide spectrum of bacteria. nih.govnih.gov The proposed mechanism involves the disruption of microbial cell membranes and interference with essential cellular processes. nih.gov These PtNPs can be integrated into wound dressings and used as coatings for medical implants to help prevent infections. The synthesis process, starting from hexachloroplatinic acid, allows for precise control over particle size, which is a key factor in determining their antimicrobial effectiveness. nih.gov

Platinum nanoparticles also exhibit remarkable antioxidant properties, acting as "nanozymes" that can mimic the function of natural enzymes like superoxide (B77818) dismutase and catalase. rsc.orgmdpi.com This capability has spurred investigations into their use in materials designed to counteract conditions associated with oxidative stress. By scavenging reactive oxygen species (ROS), these platinum nanozymes can help protect cells from oxidative damage. rsc.org

In the field of tissue engineering, platinum nanoparticles are being incorporated into scaffolds designed to support and promote cell growth and differentiation. The electrical conductivity of PtNPs is particularly beneficial for applications involving electroactive tissues, such as nervous and cardiac tissues. By embedding PtNPs within polymer-based scaffolds, it is possible to fabricate materials that can be electrically stimulated to enhance tissue regeneration.

Furthermore, the catalytic nature of platinum nanoparticles is being leveraged for in vitro diagnostic tools. For example, they can serve as highly effective labels in immunoassays. Their ability to catalyze a reaction that produces a colorimetric or electrochemical signal allows for the highly sensitive detection of various disease biomarkers.

| Application Area | Function of Platinum Nanoparticles | Rationale |

|---|---|---|

| Antimicrobial Coatings | Disrupts microbial membranes and interferes with cellular functions. nih.gov | Aims to prevent infections associated with medical devices and implants. nih.gov |

| Antioxidant "Nanozymes" | Mimics the activity of enzymes such as superoxide dismutase and catalase. rsc.orgmdpi.com | Protects cells from damage by scavenging harmful reactive oxygen species (ROS). rsc.org |

| Tissue Engineering Scaffolds | Enhances the electrical conductivity of the scaffold and provides a supportive matrix for cell growth. | Promotes the regeneration of electroactive tissues like nerve and cardiac tissue through electrical stimulation. |

| In Vitro Diagnostics | Acts as catalytic labels in various assay formats. rsc.org | Enables the sensitive detection of disease biomarkers through signal amplification. rsc.org |

Advanced Analytical Methodologies and Environmental Speciation Studies

Utilization as a Reference Standard in Trace Platinum Analysis

In quantitative chemical analysis, the accuracy of any measurement is fundamentally dependent on the quality of the reference standards used for calibration. Hexachloroplatinic(IV) acid hydrate (B1144303) is a preferred compound for creating platinum standards due to its high purity and ready availability. sigmaaldrich.com It is commercially available in grades with greater than 99.9% purity with respect to trace metals, making it an excellent starting material for analytical applications requiring high precision. sigmaaldrich.comfishersci.com

The process involves dissolving a precisely weighed amount of hexachloroplatinic(IV) acid hydrate in a suitable solvent, typically dilute hydrochloric acid, to create a stock solution with a known platinum concentration. researchgate.net This stock solution can then be serially diluted to prepare a range of working standards with concentrations spanning the expected measurement range of the unknown samples. These standards are essential for calibrating a variety of highly sensitive analytical instruments. iaea.org The stability of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, in acidic chloride media further contributes to its suitability as a reliable standard. mdpi.comresearchgate.net

Methodologies for Trace Platinum Detection and Quantification in Complex Matrices

The determination of trace and ultra-trace levels of platinum in complex environmental matrices like soil, road dust, and water presents significant analytical challenges due to the low concentrations and the presence of interfering substances. psu.eduresearchgate.net this compound is the cornerstone for calibrating the sophisticated instrumentation required for these measurements.

Several powerful analytical techniques are employed for this purpose:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is one of the most powerful and commonly used techniques for determining ultra-trace amounts of platinum due to its exceptional sensitivity and low detection limits. psu.eduherts.ac.uk However, ICP-MS can be susceptible to spectral and matrix interferences, especially from high concentrations of salts or other elements in the sample digest. psu.edu

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): While generally less sensitive than ICP-MS, ICP-AES is a robust technique for platinum determination at higher trace concentrations. iaea.orgkingston.ac.uk

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS): This technique offers high sensitivity for platinum analysis and is a viable alternative to ICP-MS. herts.ac.uk

To overcome the challenges posed by complex matrices, a pre-treatment or pre-concentration step is often necessary before instrumental analysis. iaea.orgpsu.edu These steps aim to isolate platinum from interfering components and increase its concentration to a level detectable by the instrument. nih.gov Common approaches include fire assay, ion exchange, and solvent extraction. kingston.ac.uknih.gov Regardless of the specific methodology, calibration curves generated from hexachloroplatinic(IV) acid standards are fundamental to achieving accurate quantification.

Table 1: Comparison of Analytical Methodologies for Trace Platinum Detection

| Methodology | Common Application | Advantages | Limitations & Challenges |